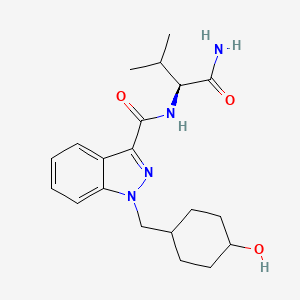

AB-CHMINACA metabolite M1A

Description

Evolution of Novel Psychoactive Substances and Synthetic Cannabinoids

The landscape of illicit drug markets has been dramatically reshaped by the proliferation of novel psychoactive substances (NPS). medrxiv.org These substances are often designed as legal alternatives to controlled drugs, with their chemical structures slightly altered to circumvent existing laws. medrxiv.org Synthetic cannabinoids represent the largest and most structurally diverse class of NPS. nih.gov Initially developed for research purposes, they emerged on the illicit market in the mid-2000s. nih.govscitechnol.com

The evolution of synthetic cannabinoids has been rapid, with new generations of compounds continually replacing older ones. nih.gov This constant turnover presents significant challenges for forensic toxicology and public health, as the pharmacological and toxicological profiles of these new substances are often unknown. medrxiv.orgnih.gov More recently, a new trend has emerged with the appearance of "semi-synthetic" cannabinoids, which are chemically modified forms of cannabinoids found in the cannabis plant. unodc.orgeuropa.eu

Significance of Metabolite Identification in Forensic and Biomonitoring Contexts

In forensic and biomonitoring contexts, the identification of drug metabolites is of paramount importance. mdpi.com When a person consumes a drug, their body metabolizes it, breaking it down into various other compounds. These metabolites can often be detected in biological samples like urine and blood for a longer period than the parent drug. frontiersin.org Therefore, identifying specific metabolites can serve as reliable biomarkers of drug use, even when the original compound is no longer detectable. frontiersin.orgnih.gov

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an increasingly powerful tool in forensic toxicology. numberanalytics.comhilarispublisher.com It allows for the detection of novel substances and provides insights into the mechanisms of toxicity. numberanalytics.comnumberanalytics.com For synthetic cannabinoids, which are often rapidly metabolized, identifying their major metabolites is crucial for developing effective analytical methods to detect their use. nih.govnih.gov

Overview of AB-CHMINACA and its Metabolic Landscape

AB-CHMINACA, with the chemical name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid. nih.gov It is an analog of another synthetic cannabinoid, AB-FUBINACA. cvmh.frcaymanchem.com Like other synthetic cannabinoids, AB-CHMINACA is metabolized extensively in the human body.

In vitro studies using human liver microsomes have identified numerous metabolites of AB-CHMINACA. nih.gov The primary metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group. researchgate.net Research has shown the formation of mono-hydroxylated, di-hydroxylated, and carboxylated metabolites. nih.gov The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a major role in the hydroxylation of AB-CHMINACA. nih.gov

Research Focus on AB-CHMINACA Metabolite M1A

Among the various metabolites of AB-CHMINACA, a significant focus of research has been on a monohydroxylated metabolite designated as M1A. nih.govnih.gov this compound is formed by the hydroxylation of the cyclohexyl ring of the parent compound. caymanchem.comnih.gov This metabolite has been identified as a major metabolite in urine samples from individuals who have used AB-CHMINACA, making it a key target for forensic analysis. nih.govcvmh.frcaymanchem.comnih.gov

The reliable detection of M1A in biological fluids is a strong indicator of AB-CHMINACA consumption. nih.govnih.gov Consequently, analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the identification and quantification of this compound in urine and other biological matrices. nih.govdiva-portal.org

Structure

3D Structure

Properties

Molecular Formula |

C20H28N4O3 |

|---|---|

Molecular Weight |

372.5 |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |

InChI Key |

GAXQKKYBSIFRJX-KVULBXGLSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |

Appearance |

Assay:≥98% (mixture of diastereomers)A crystalline solid |

Synonyms |

N-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Ab Chminaca Leading to M1a

In Vitro Metabolic Investigations of AB-CHMINACA

To understand the metabolic fate of AB-CHMINACA without administering it to human subjects, researchers rely on sophisticated in vitro models that simulate the environment of the human liver, the primary site of drug metabolism.

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Studies incubating AB-CHMINACA with HLMs have been instrumental in identifying its primary metabolic pathways.

In these investigations, AB-CHMINACA is introduced to a preparation of HLMs, and the resulting mixture is analyzed over time to identify the newly formed metabolites. Research has consistently shown that AB-CHMINACA is extensively metabolized in this system, with a multitude of metabolites being generated. These studies have revealed that hydroxylation is a predominant metabolic reaction. sci-hub.st Specifically, a number of monohydroxylated and dihydroxylated metabolites are formed, indicating that the addition of hydroxyl (-OH) groups is a key transformation step. sci-hub.st

Table 1: Major Metabolite Classes of AB-CHMINACA Identified in Human Liver Microsome Studies

| Metabolite Class | Description |

| Monohydroxylated Metabolites | The addition of a single hydroxyl group to the AB-CHMINACA molecule. |

| Dihydroxylated Metabolites | The addition of two hydroxyl groups to the AB-CHMINACA molecule. |

| Carboxylated Metabolites | Oxidation of the primary alcohol to a carboxylic acid. |

| Glucuronidated Metabolites | Phase II metabolites where a glucuronic acid moiety is attached. |

This table summarizes the general classes of metabolites observed in HLM studies with AB-CHMINACA.

While HLMs are excellent for studying CYP-mediated reactions, they lack the complete cellular machinery of an intact liver cell. Human hepatocytes, the primary cells of the liver, provide a more comprehensive in vitro model, as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Incubation of AB-CHMINACA with human hepatocytes has confirmed and expanded upon the findings from HLM studies. These models have demonstrated that hydroxylation is indeed a major metabolic pathway. While detailed quantitative data on the relative abundance of each specific metabolite in hepatocyte incubations is often proprietary or not fully published, the consistent detection of hydroxylated metabolites underscores the importance of this pathway in the biotransformation of AB-CHMINACA.

To pinpoint the specific enzymes responsible for the observed hydroxylation of AB-CHMINACA, researchers employ recombinant CYP enzymes. These are individual human CYP enzymes produced in a laboratory setting, allowing for the investigation of each enzyme's specific contribution to the metabolism of a compound.

Profiling studies using a panel of recombinant human CYP enzymes have unequivocally identified CYP3A4 as the primary enzyme responsible for the hydroxylation of AB-CHMINACA. sci-hub.st When AB-CHMINACA is incubated with various individual CYP isoforms, CYP3A4 consistently demonstrates the highest metabolic activity, efficiently converting the parent drug into its hydroxylated metabolites. sci-hub.st This finding is significant as CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver, highlighting its crucial role in the clearance of AB-CHMINACA.

Table 2: Activity of Recombinant CYP Isoforms in the Metabolism of AB-CHMINACA

| CYP Isoform | Relative Metabolic Activity |

| CYP3A4 | High |

| Other CYPs (e.g., CYP2C9, CYP2C19) | Low to negligible |

This table provides a qualitative summary of the involvement of different CYP isoforms in the metabolism of AB-CHMINACA, with CYP3A4 being the most significant.

Recombinant Cytochrome P450 (CYP) Enzyme Profiling

Identification of Phase I Biotransformations

Phase I biotransformations are the initial steps in modifying the chemical structure of a xenobiotic like AB-CHMINACA. For this compound, hydroxylation is the most prominent Phase I reaction.

Hydroxylation involves the addition of a hydroxyl group to the AB-CHMINACA molecule. This process can occur at various positions on the compound, leading to a variety of hydroxylated metabolites. The specific position of hydroxylation determines the identity of the resulting metabolite.

The formation of AB-CHMINACA metabolite M1A is a direct result of this hydroxylation pathway. Through detailed analytical techniques, M1A has been structurally identified as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide. This chemical name reveals that the hydroxyl group in M1A is located on the 4-position of the cyclohexyl ring of the AB-CHMINACA molecule. Therefore, the metabolic pathway leading to M1A is the specific hydroxylation of the cyclohexyl moiety of AB-CHMINACA, a reaction predominantly catalyzed by the CYP3A4 enzyme.

Hydroxylation Pathways

Monohydroxylation of the Cyclohexylmethyl Moiety

One of the principal metabolic pathways for AB-CHMINACA is the monohydroxylation of the cyclohexylmethyl portion of the molecule. This reaction leads to the formation of several hydroxylated metabolites, the most significant of which is this compound. caymanchem.com The formal chemical name for this metabolite is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide. caymanchem.com

This oxidative reaction is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Research has demonstrated that among the various human recombinant CYPs tested, CYP3A4 is the most active enzyme in the formation of the hydroxylated metabolites of AB-CHMINACA. nih.gov In vitro metabolism experiments have successfully identified multiple mono-hydroxylated metabolites, with M1A being a prominent product detectable in urine. nih.govcaymanchem.com

Dihydroxylation

Further oxidation of AB-CHMINACA can occur, leading to the formation of dihydroxylated metabolites. In vitro studies with human liver microsomes have identified the presence of six distinct di-hydroxylated metabolites of AB-CHMINACA. nih.gov This indicates that following an initial monohydroxylation event, a second hydroxyl group can be added to the molecule, likely on the cyclohexyl or indazole moieties. While less predominant than monohydroxylation, this pathway contributes to the diversity of metabolites produced from the parent compound.

Amidolytic Hydrolysis

Amidolytic hydrolysis represents another significant Phase I metabolic pathway for AB-CHMINACA. This reaction involves the cleavage of the amide bond within the molecule. This process is likely carried out by amidase enzymes, such as carboxylesterases, which are known to hydrolyze amide and ester linkages. nih.govmdpi.com The hydrolysis of the terminal amide group on the valine moiety results in the formation of a carboxylic acid metabolite. nih.gov This biotransformation is crucial as it creates a new functional group (a carboxyl group) that can undergo further Phase II metabolism. nih.gov

N-Dealkylation

N-dealkylation is the metabolic process involving the removal of an alkyl group from a nitrogen atom. mdpi.comsemanticscholar.org For AB-CHMINACA, this involves the cleavage of the bond connecting the cyclohexylmethyl group to the nitrogen atom of the indazole core. nih.gov This reaction is also catalyzed by CYP450 enzymes and results in the formation of a metabolite lacking the cyclohexylmethyl side chain. nih.govmdpi.com The resulting N-dealkylated metabolite represents a significant structural modification of the parent compound.

Identification of Phase II Biotransformations

Following Phase I reactions, the metabolites of AB-CHMINACA, now possessing polar functional groups like hydroxyl or carboxyl groups, can undergo Phase II biotransformation. nih.gov These are conjugation reactions where an endogenous substance is attached to the metabolite, further increasing its water solubility and facilitating its excretion from the body. nih.gov

Glucuronidation Pathways

The most prominent Phase II reaction for synthetic cannabinoids and their metabolites is glucuronidation. nih.gov This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com In vitro studies have confirmed the formation of five glucuronidated metabolites of AB-CHMINACA. nih.gov

Glucuronidation of Carboxyl Groups

A specific and important glucuronidation pathway involves the conjugation of the carboxyl groups that were formed during Phase I amidolytic hydrolysis. oup.comscitechnol.com The carboxylic acid metabolites of AB-CHMINACA are suitable substrates for UGT enzymes. The resulting glucuronide conjugates are highly water-soluble and can be efficiently eliminated, primarily through urine. scitechnol.com The enzymatic hydrolysis of these glucuronide conjugates is often a necessary step in analytical procedures to detect the corresponding Phase I metabolites in urine samples. oup.com

Data Tables

Table 1: Summary of AB-CHMINACA Phase I Metabolic Pathways and Products

| Metabolic Pathway | Enzyme Family | Key Transformation | Resulting Metabolite(s) |

|---|---|---|---|

| Monohydroxylation | Cytochrome P450 (CYP), primarily CYP3A4 | Addition of one -OH group to the cyclohexylmethyl moiety | This compound and other mono-hydroxylated isomers |

| Dihydroxylation | Cytochrome P450 (CYP) | Addition of a second -OH group | Dihydroxylated metabolites |

| Amidolytic Hydrolysis | Amidase / Carboxylesterase | Cleavage of the terminal amide bond | Carboxylated metabolites |

Table 2: Summary of AB-CHMINACA Phase II Metabolic Pathway

| Metabolic Pathway | Enzyme Family | Key Transformation | Resulting Metabolite(s) |

|---|

Comparative Metabolic Profiling within Synthetic Cannabinoid Classes

The metabolic pathways of synthetic cannabinoids can vary significantly depending on their chemical structure, which is broadly categorized into classes such as indole-3-carboxamides, indazole-3-carboxamides, and others. AB-CHMINACA belongs to the indazole-3-carboxamide class. wikipedia.orgnih.gov

A comparative analysis of metabolic profiles reveals common and divergent pathways among these classes. Hydroxylation is a ubiquitous metabolic reaction across most synthetic cannabinoid classes. researchgate.net However, the specific site of hydroxylation is heavily influenced by the compound's structure.

For synthetic cannabinoids containing an alkyl or cycloalkyl moiety, such as the cyclohexylmethyl group in AB-CHMINACA, hydroxylation on this part of the molecule is a common metabolic route. In contrast, indole-based synthetic cannabinoids that often feature a naphthoyl or similar aromatic group may undergo hydroxylation on these aromatic rings.

The presence of the indazole core in AB-CHMINACA, as opposed to an indole (B1671886) core found in earlier generations of synthetic cannabinoids like JWH-018, also influences metabolism. While both classes can undergo hydroxylation, the specific regioselectivity and the resulting major metabolites can differ. For instance, in many indole-based compounds, hydroxylation of the indole ring itself is a significant pathway. In indazole-based compounds like AB-CHMINACA, metabolism is often directed towards the substituents attached to the indazole ring system.

Analytical Methodologies for the Detection and Quantification of Ab Chminaca Metabolite M1a

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to remove interfering matrix components and concentrate the analyte of interest. thermofisher.com For AB-CHMINACA metabolite M1A, several techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and modified QuEChERS methods, have been successfully applied. thermofisher.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of synthetic cannabinoids and their metabolites in whole blood, alkaline LLE procedures have been utilized. hubspotusercontent-na1.net One specific LLE protocol developed for a range of synthetic cannabinoids involves buffering a 100 µL blood sample with 2 mL of a 0.1M phosphate buffer at pH 6.0 before extraction. researchgate.net This pH adjustment helps to ensure the analyte is in a suitable chemical form for partitioning into the organic solvent.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and effective technique for sample cleanup and concentration from complex biological matrices like blood and urine. thermofisher.comugent.be This method involves passing the liquid sample through a solid sorbent material that retains the analyte, which is then washed to remove impurities and finally eluted with a specific solvent.

In one validated method for AB-CHMINACA and its metabolites, including M1A, SPE was applied to both blood and urine samples, achieving recovery rates between 76.0% and 123.8%. ugent.be Another detailed procedure for blood samples first involves protein precipitation with cold acetonitrile. The supernatant is then buffered before being loaded onto an SPE cartridge that has been preconditioned with methanol and an ammonium acetate buffer. scispace.com

| Parameter | Description | Reference |

|---|---|---|

| Sample Pretreatment | Protein precipitation with cold acetonitrile, followed by addition of 0.1 M ammonium acetate buffer (pH 4.8). | scispace.com |

| SPE Column | Clean Screen® DAU (130 mg). | nih.gov |

| Conditioning | Columns conditioned sequentially with methanol (1 mL) and ammonium acetate buffer (1 mL). | scispace.com |

| Washing | Sequential washes with deionized water, acetic acid, and a hexane/ethyl acetate mixture. | nih.gov |

| Elution | Elution with a mixture of methylene chloride/isopropanol/ammonium hydroxide. | nih.gov |

Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an extraction technique originally developed for pesticide analysis that has been adapted for various drugs in biological samples. The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive SPE (dSPE) with a sorbent to remove matrix interferences. While specific studies focusing solely on a QuEChERS method for this compound are limited, the technique has been successfully validated for other synthetic cannabinoids. For instance, a QuEChERS technique was proven effective for the analysis of 5F-ADB in urine, demonstrating the method's applicability to this class of compounds. kurabiotech.com

Enzymatic Hydrolysis for Conjugated Metabolites

Many drug metabolites are conjugated in the body, primarily with glucuronic acid, to increase their water solubility and facilitate excretion in urine. kurabiotech.com These conjugated metabolites may not be directly detectable by standard methods. Therefore, an enzymatic hydrolysis step, typically using β-glucuronidase, is essential to cleave the glucuronide moiety prior to extraction and analysis. jefferson.edu Studies have shown that synthetic cannabinoids are extensively glucuronidated (>95%), making this step critical for accurate quantification in urine. kurabiotech.com In one analytical protocol for synthetic cannabinoid metabolites, urine samples were incubated at 68°C for 10 minutes to cleave potential conjugates. kurabiotech.com Another detailed procedure specifies adding β-glucuronidase to the urine sample and incubating at an elevated temperature to ensure complete cleavage. ugent.bescispace.comcore.ac.uk

| Enzyme | Sample Volume | Enzyme Volume | Incubation Temperature | Incubation Time | Reference |

|---|---|---|---|---|---|

| β-glucuronidase | 0.5 mL | 30 µL | 45 °C | 1 hour | ugent.bescispace.comcore.ac.uk |

| β-glucuronidase (from Helix pomatia) | 250 µL | 25 µL (2500 units) | 60 °C | 1 hour | gla.ac.uk |

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate the analyte from any remaining matrix components before detection.

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the selective and sensitive analysis of synthetic cannabinoid metabolites like M1A. thermofisher.com The separation is typically achieved using a reversed-phase column, where a polar mobile phase allows for the retention and subsequent elution of the less polar analyte by gradually increasing the organic solvent concentration.

The choice of column and mobile phases is critical for achieving optimal separation from isomers and other related compounds. Biphenyl and perfluorophenyl (PFP) stationary phases have proven effective in providing the necessary selectivity for synthetic cannabinoids. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium formate to improve peak shape and ionization efficiency. scispace.comnii.ac.jp

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex® Kinetix® biphenyl (1.7 µm, 100 Å, 50 × 2.1 mm) | Poroshell 120 PFP (4 µm, 3.0 × 50 mm) |

| Mobile Phase A | 0.1% formic acid in water/methanol (95:5) | 5 mM ammonium formate with 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in methanol/water (95:5) | Acetonitrile with 0.1% formic acid |

| Reference | nii.ac.jp | scispace.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a primary technique for the analysis of synthetic cannabinoid metabolites, including this compound. nih.gov This method is favored due to its high resolution, speed, and efficiency, which stem from the use of columns packed with sub-2 µm particles. The application of UHPLC coupled with high-resolution mass spectrometry (HRMS) has been successfully developed for the screening and quantification of numerous synthetic cannabinoid metabolites in urine samples. researchgate.net The enhanced separation capabilities of UHPLC are crucial for resolving metabolites from endogenous matrix components, thereby improving the accuracy and sensitivity of the analysis.

Column Chemistry and Stationary Phases (e.g., C18, PFP)

The choice of column chemistry and stationary phase is critical for achieving the desired chromatographic separation of this compound.

C18 (Octadecylsilane): C18 columns are the most commonly used stationary phases in reversed-phase chromatography for the analysis of synthetic cannabinoid metabolites. nih.gov Their nonpolar nature provides effective retention and separation for a wide range of compounds. Chromatographic separation for a comprehensive screening of 35 synthetic cannabinoid metabolites, including those of AB-CHMINACA, has been successfully achieved using a C18 column.

PFP (Pentafluorophenyl): PFP columns offer an alternative selectivity to traditional C18 phases. The pentafluorophenyl phase provides multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. This can be particularly advantageous for separating structurally similar compounds or isomers that may co-elute on a C18 column. researchgate.net Researchers have explored different column chemistries, such as C18 and phenyl-hexyl, to definitively identify synthetic cannabinoid compounds and rule out interferences that could lead to false positives. researchgate.net

The following table summarizes various column chemistries used in the analysis of synthetic cannabinoids and their metabolites.

| Column Type | Dimensions | Particle Size | Application Note |

| Zorbax Eclipse Plus C18 | 2.1 x 100 mm | 1.8 µm | Used for UHPLC-QTOF-MS screening of 35 SC metabolites, including AB-CHMINACA's. |

| Kinetex Biphenyl 100A | 100 x 2.1 mm | 2.6 µm | Employed in a UHPLC-HRMS method for screening synthetic cannabinoids and their metabolites in urine. semanticscholar.org |

| ACE 3 C18-PFP | 150 mm x 3.0 mm | 3 µm | A C18 column with pentafluorophenyl ligands, used for resolving cannabinoids. ljmu.ac.uk |

| PFP column | 100 × 2.1 mm | 1.9 µm | Utilized for the analysis of parent synthetic cannabinoids and urinary metabolites. researchgate.net |

Mobile Phase Composition and Gradient Elution Optimization

The mobile phase composition is a key parameter that is optimized to achieve efficient separation and ionization of the target analyte. For the analysis of synthetic cannabinoid metabolites by LC-MS, a typical mobile phase consists of an aqueous component and an organic solvent, with acidic modifiers.

Aqueous Phase: Water, often with an additive like formic acid or acetic acid. nih.govoup.com

Organic Phase: Acetonitrile or methanol are commonly used organic solvents. nih.gov

The addition of a modifier such as formic acid helps to protonate the analytes, which improves chromatographic peak shape and enhances signal intensity in positive ion electrospray ionization (ESI) mass spectrometry. nih.gov

Gradient elution is almost universally employed. This involves changing the proportion of the organic solvent in the mobile phase over the course of the analytical run. A typical gradient starts with a high percentage of the aqueous phase to retain the analytes on the column, followed by a gradual increase in the organic solvent concentration to elute the compounds based on their polarity. oup.com

An example of a gradient used for the analysis of synthetic cannabinoid metabolites is detailed in the table below.

| Time (minutes) | Flow Rate (mL/min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

| 0 | 0.30 | 90% | 10% |

| 2 | 0.30 | 50% | 50% |

| 8 | 0.30 | 40% | 60% |

| 9 | 0.30 | 5% | 95% |

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), has been historically used for the analysis of synthetic cannabinoids, particularly in seized materials. researchgate.netresearchgate.net It remains a valuable tool in forensic analysis due to its high separation efficiency and the availability of extensive mass spectral libraries for compound identification. researchgate.netchromatographyonline.com However, its application for metabolites like AB-CHMINACA M1A in biological fluids is less prominent than LC-based methods. This is partly due to the fact that metabolites are often more polar and less volatile than the parent compounds, requiring derivatization to make them suitable for GC analysis. Furthermore, amide-based synthetic cannabinoids can undergo thermal degradation in the hot GC injector, potentially leading to mischaracterization of the substance. chromatographyonline.com Despite these challenges, GC-MS and GC-MS/MS methods have been developed and validated for the simultaneous qualitative and quantitative analysis of various synthetic cannabinoids. researchgate.netnih.gov

Mass Spectrometric Detection and Characterization

Mass spectrometry is the definitive detection method for this compound, providing high sensitivity and specificity. nih.gov It is almost always used in conjunction with a chromatographic separation technique like UHPLC or GC. nih.gov For metabolite analysis, liquid chromatography is more common, as it is better suited for the polar nature of these compounds and avoids the thermal degradation issues associated with GC. nih.govchromatographyonline.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity and sensitivity of detection. nih.govnih.gov It involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion of the analyte), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. This process provides a highly specific fragmentation pattern that serves as a structural fingerprint for the compound, allowing for confident identification even in complex matrices. nih.govnih.gov

Triple Quadrupole Mass Spectrometry (QqQ-MS)

Triple quadrupole mass spectrometry (QqQ-MS) is considered the gold standard for the quantification of drugs and their metabolites in biological samples. nih.govpreprints.org This is primarily due to its ability to operate in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole is set to select the precursor ion of the target analyte, the second quadrupole serves as a collision cell to fragment the ion, and the third quadrupole is set to monitor for specific, characteristic product ions.

The high selectivity of monitoring specific precursor-to-product ion transitions minimizes background noise and matrix interference, leading to excellent sensitivity and accurate quantification. preprints.org Validated LC-MS/MS methods have been established for the identification and quantification of AB-CHMINACA metabolites in authentic urine specimens. nih.govresearchgate.net While a validated UHPLC-QTOF-MS method was developed for quantifying 35 synthetic cannabinoid metabolites, it was noted that for AB-CHMINACA M1A, the method should be considered semi-quantitative due to matrix effects and the absence of a specific isotopically labeled internal standard. researchgate.net

The following table lists the full chemical names of the compounds mentioned in this article.

| Abbreviation / Trivial Name | Full Chemical Name |

| AB-CHMINACA | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |

| This compound | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide caymanchem.combioscience.co.uk |

| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

Precursor Ion and Product Ion Scanning

Tandem mass spectrometry (MS/MS), particularly in the selected reaction monitoring (SRM) mode, is a cornerstone for the selective and sensitive quantification of metabolites like AB-CHMINACA M1A. researchgate.net This technique involves two stages of mass analysis. In the first stage, the precursor ion—the protonated molecule of the analyte ([M+H]⁺)—is selected. For this compound, which has a molecular weight of 372.5 g/mol , the corresponding precursor ion would be m/z 373.2. caymanchem.comglpbio.com

This selected ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. In the second stage of mass analysis, specific, characteristic fragment ions, known as product ions, are monitored. The transition from a specific precursor ion to a specific product ion is highly selective and serves as a molecular fingerprint for the analyte, minimizing interference from other compounds in a complex biological matrix like urine or blood. unipd.it

One study identified the transition m/z 373 → 257 for the AB-CHMINACA M1 metabolite. researchgate.net This transition represents the fragmentation of the protonated molecule to a stable product ion, providing a high degree of confidence in its identification. For robust analysis, typically two or more product ions are monitored for each precursor. One transition is used for quantification (quantifier), while the others are used for confirmation (qualifiers) based on their relative intensity ratios.

While specific published MRM transitions for this compound are not always detailed, parameters for the parent compound are well-documented and provide a reference point for method development.

Table 1: Illustrative LC-MS/MS Parameters for the Parent Compound AB-CHMINACA

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (eV) |

| AB-CHMINACA | 357.2 | 215.1 | Quantifier | 15 |

| AB-CHMINACA | 357.2 | 145.1 | Qualifier | 30 |

| This table presents example parameters for the parent compound, which serve as a basis for developing methods for its metabolites. |

Collision Energy Optimization for Fragmentation

To achieve maximum sensitivity and specificity in MS/MS analysis, the collision energy (CE) must be carefully optimized. CE is the kinetic energy applied to the precursor ions in the collision cell, which governs the degree of fragmentation. unipd.it If the energy is too low, fragmentation will be inefficient; if it is too high, the precursor ion may be shattered into small, non-specific fragments, or the desired product ions may themselves fragment further, reducing the signal intensity. researchgate.net

The optimization process is typically performed empirically for each specific precursor-to-product ion transition. It involves infusing a standard solution of the target analyte (e.g., this compound) into the mass spectrometer, selecting the precursor ion, and then systematically ramping the collision energy voltage. The instrument records the intensity of the resulting product ions at each CE value. The optimal CE is the voltage that produces the most abundant and stable signal for the desired product ion.

For AB-CHMINACA metabolite M1, a collision energy of 9 V was used for the m/z 373 → 257 transition. researchgate.net This value is specific to the instrument and conditions used in that particular study but highlights the low energy required to produce this characteristic fragment. The optimal CE is dependent on several factors, including the instrument type, the collision gas used, and the chemical structure and charge state of the ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) has become an invaluable tool in the analysis of novel psychoactive substances and their metabolites. nih.gov Unlike tandem quadrupole instruments that operate at unit resolution, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, can measure mass with very high accuracy. This capability allows for non-targeted screening, enabling the detection of known and unknown compounds, and retrospective data analysis without the need for pre-defined SRM transitions. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

The coupling of liquid chromatography with QTOF-MS is a powerful technique for identifying and quantifying synthetic cannabinoid metabolites. nih.gov In a QTOF instrument, ions are separated by their mass-to-charge ratio based on the time it takes for them to travel through a flight tube. This allows for the collection of full-spectrum, accurate mass data.

Several studies have successfully developed and validated ultra-high-pressure liquid chromatography (UHPLC)-QTOF-MS methods for screening a wide range of synthetic cannabinoid metabolites, including AB-CHMINACA M1A, in urine samples. nih.gov One such method was able to confirm the presence of 35 different metabolites. nih.gov However, it was noted that for some analytes, including AB-CHMINACA M1A, the method should be considered semi-quantitative due to challenges such as matrix effects and the absence of specific isotopically labeled internal standards. nih.gov

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is another leading HRMS technology used extensively in metabolite identification. An Orbitrap analyzer traps ions in an orbital motion around a central, spindle-shaped electrode. The frequency of the ions' orbital motion is directly related to their mass-to-charge ratio, which can be measured with exceptional resolution and accuracy.

This technology is well-suited for the structural elucidation of unknown metabolites. By obtaining high-resolution MS and MS/MS spectra, analysts can determine the elemental composition of precursor and product ions, providing critical clues to the metabolic transformations that have occurred (e.g., hydroxylation, carboxylation). While specific studies focusing solely on AB-CHMINACA M1A using Orbitrap MS are not extensively detailed, the technology is routinely applied in the broader field of synthetic cannabinoid metabolism research for its high performance. swgdrug.org

Accurate Mass Measurement and Elemental Composition Determination

A primary advantage of HRMS is its ability to perform accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. This compound is formed by the hydroxylation of the parent compound, resulting in the addition of one oxygen atom. Its chemical formula is C₂₀H₂₈N₄O₃. caymanchem.comglpbio.com

Using the exact masses of the most abundant isotopes of each element, the theoretical (monoisotopic) mass of the neutral molecule can be calculated. The mass spectrometer typically measures the protonated molecule, [M+H]⁺. The high degree of accuracy from an HRMS instrument allows analysts to distinguish between compounds that might have the same nominal mass but different elemental formulas, thereby greatly increasing the confidence of identification.

Table 2: Elemental Composition and Theoretical Exact Mass of this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 20 | 12.000000 | 240.000000 |

| Hydrogen (H) | 28 | 1.007825 | 28.219100 |

| Nitrogen (N) | 4 | 14.003074 | 56.012296 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Neutral Monoisotopic Mass | 372.216141 | ||

| [M+H]⁺ (Protonated Ion) | 373.223966 |

Ionization Techniques (e.g., Electrospray Ionization (ESI))

Electrospray ionization (ESI) is the most commonly used ionization source for LC-MS analysis of synthetic cannabinoid metabolites due to its soft ionization nature, which minimizes in-source fragmentation and preserves the precursor ion. researchgate.net ESI is particularly effective for polar and thermally fragile molecules like AB-CHMINACA M1A.

The process involves applying a high voltage to the liquid eluent as it exits the LC column through a capillary needle. This creates a fine spray of charged droplets. A heated drying gas causes the solvent to evaporate from the droplets, increasing their charge density until they ultimately release gas-phase ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer. For the analysis of AB-CHMINACA and its metabolites, ESI is typically operated in positive ionization mode, which readily forms protonated molecules ([M+H]⁺). unipd.it

Method Validation Parameters for M1A Analysis

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, various studies have established these limits in different biological matrices, primarily urine and blood, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In a study developing a screening method for synthetic cannabinoid metabolites in urine using ultra-high-pressure liquid chromatography–quadrupole time of flight–mass spectrometry (UHPLC–QTOF–MS), the limit of confirmation for AB-CHMINACA M1A was reported to be 10 ng/mL. nih.gov Another comprehensive method validation for 182 novel psychoactive substances in whole blood established a limit of detection (LOD) and limit of quantification (LOQ) in the range of 0.25–10 ng/ml for synthetic cannabinoids. unipd.it

The determination of LOD and LOQ is crucial for interpreting analytical results, particularly in forensic and clinical toxicology, where the detection of low concentrations of metabolites can be significant. These values are typically established by analyzing blank matrix samples spiked with decreasing concentrations of the analyte and assessing the signal-to-noise ratio.

Table 1: Reported LOD and LOQ for this compound

| Parameter | Matrix | Method | Value (ng/mL) | Reference |

|---|---|---|---|---|

| Limit of Confirmation | Urine | UHPLC-QTOF-MS | 10 | nih.gov |

| LOQ Range for SCs | Whole Blood | LC-MS/MS | 0.25–10 | unipd.it |

Selectivity and Specificity

Selectivity and specificity are critical validation parameters that ensure the analytical method can unequivocally identify and quantify the target analyte, this compound, without interference from other components in the sample matrix. nih.gov

Selectivity refers to the ability of the method to distinguish the analyte from other substances that may be present in the sample, such as endogenous matrix components, other drugs, or their metabolites. In chromatographic methods like LC-MS/MS, selectivity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection (precursor and product ion masses). For instance, a method developed for the screening of synthetic cannabinoid metabolites in urine demonstrated selectivity by ensuring that no interfering peaks were observed at the retention time of the target analytes in blank urine samples. nih.gov

Specificity is the ultimate form of selectivity, implying that the method produces a response for only the substance being measured. In the context of M1A analysis, this means the method should not produce a signal for structurally similar compounds or isomers that are not M1A. High-resolution mass spectrometry (HRMS) can provide a high degree of specificity by accurately measuring the mass of the analyte, which helps in differentiating it from other compounds with the same nominal mass.

To assess selectivity, blank matrix samples from multiple sources are analyzed to check for interferences. Additionally, samples may be fortified with potentially interfering substances to challenge the method's ability to differentiate the analyte of interest. unipd.it

Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in bioanalytical methods, particularly those employing liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). longdom.orgnih.gov These effects occur when co-eluting endogenous components of the biological matrix, such as salts, lipids, and proteins, interfere with the ionization of the target analyte, in this case, this compound. longdom.orgresearchgate.net This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can adversely affect the accuracy and precision of quantification. longdom.orgnih.gov

Ion suppression is the more common phenomenon and can result in underestimation of the analyte concentration. nih.gov For AB-CHMINACA M1A, one study reported a significant degree of ion suppression, with a value of 57%. nih.gov This indicates that the signal for M1A was reduced by more than half due to interfering components in the urine matrix.

Several strategies are employed to mitigate matrix effects, including:

Efficient sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering matrix components before analysis. nih.gov

Chromatographic separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components.

Use of isotopically labeled internal standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. nih.gov

The assessment of matrix effects is a critical component of method validation and is typically evaluated by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.

Table 2: Reported Matrix Effect for this compound

| Compound | Matrix Effect | Method | Reference |

|---|---|---|---|

| AB-CHMINACA M1A | 57% Ion Suppression | UHPLC-QTOF-MS | nih.gov |

Extraction Recovery Assessment

Extraction recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte of interest that is successfully extracted from the biological matrix and transferred to the final analytical solution. A high and consistent recovery is desirable to ensure the sensitivity and reliability of the analytical method for this compound.

The extraction process typically involves steps to isolate the analyte from complex biological matrices like urine or blood. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov The recovery is assessed by comparing the analytical response of an analyte that has been spiked into a blank matrix sample before extraction with the response of an analyte spiked into the sample after the extraction process.

One study reported that for a panel of synthetic cannabinoids and their metabolites, recoveries were generally between 81% and 94%. scispace.com However, it was also noted that significantly lower recoveries could be observed at lower concentration levels. scispace.com For AB-CHMINACA M1A specifically, a study utilizing UHPLC-QTOF-MS for the analysis of urine samples acknowledged that low recoveries, along with matrix effects and linearity issues, could render the method semi-quantitative for this particular metabolite. nih.govresearchgate.net

Consistent and reproducible recovery across the calibration range is crucial for accurate quantification. Inconsistent recovery can introduce variability and affect the precision and accuracy of the results.

Linearity and Calibration Ranges

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise.

For the quantification of this compound, a linear relationship is established by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples. A calibration curve is then constructed by plotting the analytical response versus the known concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be close to 1.000. nih.govyoutube.com

In a comprehensive study validating a method for the detection of numerous novel psychoactive substances, the linearity for synthetic cannabinoids was established in the range of 0.25–10 ng/ml. unipd.it Another study focused on synthetic cannabinoid metabolites in urine noted that for some compounds, including AB-CHMINACA M1A, issues with linearity could affect the quantitative performance of the method. researchgate.net

The calibration range should encompass the expected concentrations of the analyte in the samples being analyzed. It is essential to demonstrate that the method is linear over this entire range to ensure accurate quantification of samples with varying concentrations of this compound.

Table 3: Example of a Calibration Range for Synthetic Cannabinoids

| Analyte Class | Calibration Range (ng/mL) | Matrix | Reference |

|---|---|---|---|

| Synthetic Cannabinoids | 0.25–10 | Whole Blood | unipd.it |

Precision and Accuracy

Precision and accuracy are two of the most important parameters in method validation, as they describe the random and systematic errors of an analytical measurement, respectively.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at two levels:

Intra-day precision (repeatability): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Inter-day precision (reproducibility): The precision obtained when the analysis is performed in the same laboratory by different operators on different days.

For a method analyzing AB-CHMINACA and its metabolites, one study reported an intra-day precision below 10% and an inter-day precision below 11% over the analyzed control levels. scispace.comugent.be

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often expressed as the percentage of bias or percentage of recovery. Accuracy is determined by analyzing quality control (QC) samples with known concentrations of the analyte and comparing the measured concentrations to the nominal values.

The same study found that the accuracy of the method showed a bias between -9.4% and 13.1%. scispace.comugent.be These values for precision and accuracy are generally considered acceptable for bioanalytical methods.

Table 4: Reported Precision and Accuracy Data

| Parameter | Value | Control Levels (ng/mL) | Reference |

|---|---|---|---|

| Intra-day Precision (%RSD) | < 10% | 0.07, 0.4, 4.0, 20.0, 40.0 | scispace.comugent.be |

| Inter-day Precision (%RSD) | < 11% | 0.07, 0.4, 4.0, 20.0, 40.0 | scispace.comugent.be |

| Accuracy (%Bias) | -9.4% to 13.1% | 0.07, 0.4, 4.0, 20.0, 40.0 | scispace.comugent.be |

Development of In-House Spectral Libraries and Databases for Metabolite Identification

The rapid emergence of novel psychoactive substances (NPS), including synthetic cannabinoids like AB-CHMINACA, presents a significant challenge for forensic and clinical laboratories. Commercial spectral libraries often lag behind the introduction of new compounds and their metabolites. Consequently, the development of in-house spectral libraries and databases is a critical step for the accurate and timely identification of these substances. An in-house library, populated with well-characterized analytical data, serves as a crucial reference for comparing with unknown samples.

The process of creating a robust in-house spectral library for metabolites such as this compound involves several key stages. The foundational step is the acquisition of a certified reference standard of the metabolite. This standard is then analyzed using various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to generate characteristic spectral data.

For GC-MS analysis, the reference standard is typically derivatized to improve its volatility and thermal stability before being introduced into the instrument. The resulting electron ionization (EI) mass spectrum, which displays a unique fragmentation pattern, is then added to the in-house library. This entry includes the retention time of the analyte and the mass-to-charge ratios (m/z) of the characteristic fragment ions and their relative abundances.

LC-MS/MS is a particularly powerful tool for the analysis of synthetic cannabinoid metabolites, as it often does not require derivatization and provides a high degree of selectivity and sensitivity. When developing an LC-MS/MS spectral library entry, the precursor ion (typically the protonated molecule [M+H]+) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting product ion spectrum is a highly specific fingerprint of the compound. Key parameters recorded in the library include the retention time, the precursor ion m/z, and the m/z of the major product ions.

A pivotal study in the characterization of AB-CHMINACA metabolites was conducted by Wurita et al. (2015), which identified and quantified metabolites of AB-CHMINACA in the urine of an abuser. researchgate.net This research provides valuable data that can be incorporated into an in-house spectral library. The study identified this compound, which is (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, as a significant urinary metabolite. researchgate.net

The product ion mass spectrum for this compound obtained by LC-MS/MS in the aforementioned study revealed characteristic fragmentation patterns. researchgate.net The researchers reported the precursor ion and several diagnostic product ions that are essential for its unambiguous identification. researchgate.net This type of empirical data is precisely what is needed to create a high-quality entry in an in-house spectral database. The table below summarizes the key product ions observed for this compound in the study by Wurita et al. (2015), which are crucial for its identification. researchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

|---|---|---|

| 373.2 | 356.2 | Loss of NH3 (ammonia) from the valinamide moiety |

| 373.2 | 328.2 | Loss of C(O)NH2 (carboxamide group) |

| 373.2 | 257.1 | Cleavage of the amide bond, resulting in the indazole-3-carboxamide portion with the hydroxylated cyclohexylmethyl group |

Data sourced from Wurita, A., Hasegawa, K., Minakata, K., et al. (2015). Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser. Legal Medicine (Tokyo), 19, 113-118. researchgate.net

Once the spectral data is generated, it is compiled into a searchable database. This database should be regularly updated with new metabolites as they are identified and characterized. The use of a standardized format for data entry is crucial for consistency and ease of use. Furthermore, the in-house library should be validated to ensure the accuracy and reliability of the data. This can be achieved by analyzing quality control samples and participating in proficiency testing programs. The development and maintenance of a comprehensive in-house spectral library are indispensable for any laboratory involved in the analysis of synthetic cannabinoids and their metabolites.

Occurrence and Significance of Ab Chminaca Metabolite M1a in Biological Samples

Detection in Postmortem Samples

In death investigations associated with new psychoactive substances (NPS), toxicological analysis of postmortem samples is essential to determine the role of substances in the cause of death. Synthetic cannabinoids like AB-CHMINACA have been linked to numerous fatalities. researchgate.netfrontiersin.org Due to rapid metabolism, the parent compound may be present at very low concentrations or be entirely absent in postmortem specimens. Consequently, forensic toxicologists often target the more stable and abundant metabolites to confirm ingestion.

While literature extensively documents the detection of the parent compound AB-CHMINACA in postmortem tissues, the specific identification of M1A in these cases highlights the importance of a comprehensive metabolic profile analysis. frontiersin.org The analysis of metabolites is critical in instances where the parent drug has been metabolized below detectable limits, ensuring that exposure is not overlooked. The presence of metabolites like M1A in postmortem blood and tissue can provide definitive evidence of ante-mortem consumption of AB-CHMINACA. ojp.gov

Detection in Biomonitoring Samples

Biomonitoring for synthetic cannabinoid use relies on the detection of parent compounds or their metabolites in various biological matrices. AB-CHMINACA metabolite M1A has been identified as a reliable indicator of AB-CHMINACA consumption in urine, blood, and hair samples. caymanchem.com

Urine is the most common matrix for drug testing due to non-invasive collection and a longer detection window compared to blood. For many synthetic cannabinoids, metabolites are the primary targets in urine analysis because the parent drug is rarely excreted unchanged. nih.gov this compound is a product of hydroxylation on the cyclohexyl ring and is readily detectable in urine. caymanchem.comnih.gov

Studies have successfully developed and validated sensitive analytical methods, such as ultra-high pressure liquid chromatography–quadrupole time of flight–mass spectrometry (UHPLC–QTOF–MS), for the screening and quantification of M1A in urine samples. nih.govresearchgate.net In one case involving a suspected user, metabolites M1A and M3A were detected in urine at concentrations of approximately 40 ng/mL. frontiersin.org The identification of M1A is considered a reliable confirmation of exposure to AB-CHMINACA. nih.govresearchgate.net

Table 1: Detection of this compound in Urine Samples

| Study Type | Analytical Method | Reported Concentration | Reference |

|---|---|---|---|

| User Sample Analysis | LC/MS | Approx. 40 ng/mL | frontiersin.org |

| Method Development | UHPLC–QTOF–MS | N/A (Method validated for detection) | nih.govresearchgate.net |

Blood analysis provides information about recent drug use and potential impairment. While parent synthetic cannabinoids can often be detected in blood shortly after use, their metabolites also appear and can be important analytical targets. This compound has been successfully identified and quantified in blood samples.

In one documented case, M1A was detected in blood at a concentration of 1.5 ng/mL. frontiersin.org The stability of synthetic cannabinoid metabolites in stored blood samples is a critical consideration for forensic analysis. Research has shown that while some metabolites can be fragile, many, including M1A, can be reliably detected in whole blood when stored under appropriate conditions, such as at -30℃, for extended periods. nii.ac.jp

Hair analysis is a valuable tool for detecting long-term or retrospective drug use. Both the parent drug and its metabolites can be incorporated into the hair shaft, providing a history of consumption that can span months. While AB-CHMINACA and its metabolites have been detected in hair, the metabolic profile can differ from that in urine or blood. nih.gov

Studies have identified various AB-CHMINACA metabolites in the hair of users, though M1A is not always the most prominent one found; metabolites such as AB-CHMINACA M2 and M4 have also been frequently detected. nih.govnih.gov The interpretation of metabolite findings in hair can be complex, as external contamination with the parent drug and subsequent degradation on the hair shaft can potentially form artifacts that are also true metabolites, complicating the definitive proof of consumption based on metabolite detection alone. uniklinik-freiburg.de

Correlation of M1A Detection with Parent Compound Presence

The relationship between the detection of this compound and the parent compound varies significantly depending on the biological matrix analyzed.

In urine , it is far more common to detect metabolites than the parent compound. nih.gov The extensive metabolism of AB-CHMINACA means that M1A and other metabolites are the most reliable indicators of consumption, while the parent drug is often undetectable. nih.gov

In blood , both the parent compound and its metabolites like M1A can be present simultaneously, particularly in the period shortly after use. One case study identified M1A in the blood of a patient even when the parent AB-CHMINACA was not detected, although other synthetic cannabinoids were found. frontiersin.org

In hair , the parent compound AB-CHMINACA is often detected at much higher concentrations than its metabolites. nih.govresearchgate.net In multiple studies of hair samples from suspected users, the concentration of AB-CHMINACA was consistently greater than that of its detected metabolites. nih.gov

M1A as a Target for Forensic Toxicology Investigations

This compound is a crucial target for forensic toxicology investigations. The rapid and extensive metabolism of many synthetic cannabinoids is a major challenge in forensic analysis, as the parent compound may be cleared from the body before samples can be collected. nih.gov Therefore, the detection of metabolites is often the only way to confirm exposure. nih.gov

The identification of M1A serves as a specific biomarker for the consumption of AB-CHMINACA. Its inclusion in analytical screening methods for synthetic cannabinoids significantly increases the likelihood of detecting AB-CHMINACA use, particularly in urine samples where the parent drug is absent. nih.govnih.gov As new synthetic cannabinoids continue to emerge, the identification of their unique and major metabolites, such as M1A for AB-CHMINACA, is fundamental for developing reliable and comprehensive toxicological methods to monitor public health and assist in death investigations. ojp.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | AB-CHMINACA |

| (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | This compound |

| N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | AB-CHMINACA M2 |

| (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine | AB-CHMINACA M3A |

Analytical Challenges in M1A Detection across Diverse Biological Matrices

The detection and quantification of this compound in various biological matrices are fraught with analytical challenges that can impact the accuracy and reliability of forensic and clinical toxicology results. These challenges stem from the inherent complexity of the biological samples, the physicochemical properties of the metabolite, and the limitations of current analytical technologies.

A primary obstacle in the analysis of AB-CHMINACA M1A is the significant matrix effect observed in biological samples, particularly in urine and blood. nih.gov The matrix effect refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, interfering substances in the sample. This can lead to either ion suppression or enhancement, thereby affecting the accuracy, precision, and sensitivity of the analytical method. In the case of M1A, studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have highlighted that high matrix effects in urine can compromise the quantitative accuracy of the analysis. nih.govresearchgate.net This has led to the suggestion that for certain analytes, including AB-CHMINACA M1A, the method may need to be considered semi-quantitative. nih.govresearchgate.net

The low concentrations of AB-CHMINACA and its metabolites in biological specimens present another significant hurdle. nih.gov Due to rapid and extensive metabolism, the parent compound is often found at very low levels, making its detection difficult. nih.gov Consequently, analytical methods must be highly sensitive to detect the trace amounts of metabolites like M1A that are present.

Furthermore, the field is challenged by a lack of commercially available certified reference standards for many synthetic cannabinoid metabolites, including M1A. nih.gov The continuous emergence of new designer drugs and their metabolites outpaces the production and availability of these essential standards, which are crucial for method validation and accurate quantification. nih.gov

The presence of isomeric compounds adds another layer of complexity to the analysis. For instance, the M1A metabolite (4-hydroxycyclohexylmethyl) has a regioisomeric form, M2 (3-hydroxycyclohexylmethyl), which can be difficult to distinguish without proper chromatographic separation and reference standards. researchgate.net

The stability of M1A in biological samples during collection, storage, and processing is also a critical consideration. The stability of synthetic cannabinoid metabolites can be influenced by factors such as temperature, pH, and enzymatic activity in the matrix. nii.ac.jp Instability can lead to a decrease in the analyte concentration over time, resulting in underestimation of the compound's presence.

The following tables summarize key research findings related to the analytical challenges in the detection of AB-CHMINACA M1A and related metabolites.

Table 1: Selected Research Findings on Analytical Methodologies for AB-CHMINACA Metabolites

| Study | Analytical Method | Biological Matrix | Key Findings Related to Analytical Challenges |

| Gundersen et al. (2019) | UHPLC-QTOF-MS | Urine | High matrix effect for AB-CHMINACA M1A, suggesting the method should be considered semi-quantitative for this analyte. nih.gov |

| Wurita et al. (2016) | LC-MS/MS | Urine | Depressive matrix effects were observed for both M1 and M3 metabolites (44.8% and 61.0%, respectively). An interfering peak with the same mass-to-charge ratio as M1 was detected in blank urine, complicating identification. researchgate.net |

| Cho et al. (2020) | LC-MS/MS | Hair | AB-CHMINACA M1A was detected only once in hair samples from suspected synthetic cannabinoid users, indicating its potential as a minor metabolite in this matrix. nih.gov |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AB-CHMINACA Metabolites in Urine

| Compound | LOD (ng/mL) | LOQ (ng/mL) | Study |

| AB-CHMINACA M1A | Not specified | 10 | Gundersen et al. (2019) nih.gov |

| AB-CHMINACA M1 | ~1 | ~5 | Wurita et al. (2016) researchgate.net |

| AB-CHMINACA M2 | Not specified | 1 | Gundersen et al. (2019) nih.gov |

| AB-CHMINACA 3-carboxyindazole | Not specified | 0.25 | Gundersen et al. (2019) nih.gov |

Pharmacological Activities of Ab Chminaca Metabolite M1a

In Vitro Cannabinoid Receptor Binding Assays

In vitro binding assays are fundamental in determining the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Affinity at Cannabinoid Receptor 1 (CB1R)

Currently, there is a lack of specific published data detailing the binding affinity (Ki value) of AB-CHMINACA metabolite M1A for the human CB1 receptor. However, research on the metabolites of other synthetic cannabinoids suggests that they can retain significant affinity for CB1R. nih.gov For instance, studies on the metabolites of AB-PINACA, a structurally related synthetic cannabinoid, have shown that hydroxylated metabolites can maintain nanomolar affinity for CB1Rs, although this affinity is often reduced compared to the parent compound.

For comparative purposes, the parent compound, AB-CHMINACA, demonstrates high affinity for the CB1 receptor. In one study, AB-CHMINACA displayed a Ki value of 0.78 nM at the CB1 receptor. nih.gov

Affinity at Cannabinoid Receptor 2 (CB2R)

The parent compound, AB-CHMINACA, has been shown to bind with high affinity to the CB2 receptor as well, with a reported Ki value of 0.45 nM. nih.gov This high affinity for both cannabinoid receptors is a characteristic feature of many synthetic cannabinoids.

In Vitro Receptor Activation Assays

Receptor activation assays measure the functional activity of a compound after it binds to a receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency. The maximal effect a compound can produce is referred to as its efficacy (Emax).

Functional Agonism at CB1R

Specific quantitative data on the functional agonism (EC50 and Emax values) of this compound at the CB1 receptor have not been detailed in published research. However, a study utilizing a cannabinoid receptor activation assay detected activity from major phase I metabolites of AB-CHMINACA at subnanomolar concentrations, suggesting that metabolites like M1A are likely to be active agonists at the CB1 receptor. nih.gov

For the parent compound, AB-CHMINACA has been characterized as a potent and full agonist at the CB1 receptor. nih.govnih.gov In a [35S]GTPγS binding assay, AB-CHMINACA demonstrated an EC50 of 2.1 nM and an Emax of 170%, indicating high potency and efficacy. nih.gov

Functional Agonism at CB2R

There is currently no specific published data on the functional agonism of this compound at the CB2 receptor.

The parent compound, AB-CHMINACA, is also a potent agonist at the CB2 receptor, with a reported EC50 of 3.9 nM and an Emax of 115% in a [35S]GTPγS binding assay. nih.gov

Comparative Pharmacological Activity Profile of M1A with Parent Compound and Other Metabolites

Direct comparative pharmacological data for this compound against its parent compound and other metabolites is limited due to the lack of specific binding and activation data for M1A. However, based on general knowledge of synthetic cannabinoid metabolism, it is plausible that M1A retains some level of cannabinoid receptor activity.

Studies on other synthetic cannabinoids, such as AB-PINACA, have shown that hydroxylated metabolites can have reduced affinity and potency compared to the parent compound. For example, the 4-hydroxy metabolite of AB-PINACA (4-OH-AB-PINACA) exhibited an approximately 40-fold lower affinity for CB1Rs than AB-PINACA itself.

| Compound | CB1R Ki (nM) | CB2R Ki (nM) | CB1R EC50 (nM) | CB1R Emax (%) | CB2R EC50 (nM) | CB2R Emax (%) |

| AB-CHMINACA | 0.78 nih.gov | 0.45 nih.gov | 2.1 nih.gov | 170 nih.gov | 3.9 nih.gov | 115 nih.gov |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Future Research Directions for Ab Chminaca Metabolite M1a

Refinement of Analytical Methods for Enhanced Sensitivity and Specificity

Future research must prioritize the refinement of analytical methods to improve the detection of AB-CHMINACA metabolite M1A. Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), face challenges, including matrix effects that can interfere with accurate quantification. nih.govmdpi.com The development of more sensitive and specific assays is essential for forensic and clinical toxicology.

Non-targeted screening approaches using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) instrumentation, are promising for identifying known and unknown metabolites. nih.gov However, these methods require further validation to be considered quantitative or semi-quantitative for analytes like AB-CHMINACA M1A. nih.govmdpi.com Future investigations should focus on optimizing sample preparation techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), to minimize matrix interference and enhance the sensitivity of these methods. nih.gov

Additionally, research into novel analytical platforms that can provide rapid and on-site detection capabilities would be a significant advancement. The development of immunoassays or biosensors specific for AB-CHMINACA M1A could offer faster screening tools, although these would still require confirmation by more sophisticated techniques like LC-MS/MS.

Development of Novel Biomonitoring Strategies

Effective biomonitoring is critical for understanding the prevalence and pharmacokinetics of AB-CHMINACA. Because parent synthetic cannabinoids are often found in low concentrations in biological fluids due to rapid metabolism, their metabolites are crucial biomarkers for confirming consumption. nih.govnih.gov Future research should concentrate on developing novel biomonitoring strategies that target this compound and other relevant metabolites.

While urine is a common matrix for drug testing, alternative matrices such as hair and oral fluid are gaining attention due to longer detection windows and non-invasive collection methods. nih.gov Studies have shown that AB-CHMINACA and its metabolites can be detected in hair, offering a longer history of use compared to urine or blood. mdpi.com Further research is needed to establish standardized protocols for the analysis of AB-CHMINACA M1A in these alternative matrices and to understand the incorporation and elimination kinetics of the metabolite in these tissues.

Moreover, the development of methods that can differentiate between the intake of structurally similar synthetic cannabinoids that may produce common metabolites is a key area for future investigation. semanticscholar.orgnih.gov This will require a comprehensive understanding of the metabolic pathways of a wide range of synthetic cannabinoids.

Advanced Metabolite Profiling and Identification of Novel Biotransformations

Comprehensive metabolite profiling is essential for identifying all potential biomarkers of AB-CHMINACA exposure. In vitro studies using human liver microsomes (HLMs) and human hepatocytes have been instrumental in identifying numerous metabolites of AB-CHMINACA. nih.gov These studies have revealed that the metabolism of AB-CHMINACA is extensive, involving hydroxylation, carboxylation, and glucuronidation. nih.gov

Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify novel and minor metabolites of AB-CHMINACA that may have been previously overlooked. nih.govsemanticscholar.orgnih.govnih.gov The identification of unique metabolites is crucial for developing highly specific biomarkers. In silico prediction tools can be used in conjunction with experimental data to guide the search for new biotransformations. nih.gov

Furthermore, investigating the in vivo metabolism in controlled studies, where ethically and legally permissible, would provide a more complete picture of the metabolic fate of AB-CHMINACA in humans. Comparing in vitro and in vivo metabolite profiles can help to validate the use of in vitro models for predicting human metabolism. nih.gov

| Metabolic Transformation | Description | Key Enzymes |

| Hydroxylation | Addition of a hydroxyl (-OH) group, primarily on the cyclohexyl ring. nih.govresearchgate.net | Cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govnih.gov |

| Carboxylation | Oxidation to form a carboxylic acid metabolite. nih.gov | Likely involves amidase enzymes. nih.gov |

| N-dealkylation | Removal of the cyclohexylmethyl group. nih.gov | Cytochrome P450 (CYP) enzymes. nih.gov |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility and facilitate excretion. nih.gov | UDP-glucuronosyltransferases (UGTs). |

Further Elucidation of Structure-Metabolism Relationships

Understanding the relationship between the chemical structure of a synthetic cannabinoid and its metabolic fate is crucial for predicting the metabolites of new and emerging analogs. researchgate.net For AB-CHMINACA, biotransformations primarily occur at the cyclohexylmethyl tail. nih.gov

Future research should systematically investigate how modifications to different parts of the AB-CHMINACA molecule affect its metabolism. For example, comparing the metabolism of AB-CHMINACA with its analogs that have different tail groups or linker moieties can provide valuable insights into structure-metabolism relationships. researchgate.net This knowledge can aid in the proactive identification of potential metabolites of newly emerging synthetic cannabinoids.

A systematic comparison of the in vitro phase I metabolism of various valine and tert-leucine-derived synthetic cannabinoid receptor agonists has already provided a framework for understanding these relationships. caymanchem.com Expanding such studies to a wider range of compounds will enhance the predictive power of these models.

Exploration of Metabolite Stability in Various Biological Matrices

The stability of metabolites in biological samples is a critical factor for accurate and reliable toxicological analysis. nii.ac.jp Studies have shown that synthetic cannabinoid metabolites can degrade over time, especially under improper storage conditions. nii.ac.jp

Future research must systematically evaluate the long-term stability of this compound in various biological matrices, including blood, urine, and hair, under different storage temperatures and conditions (e.g., with and without preservatives). nii.ac.jpojp.gov This will help to establish best practices for sample collection, handling, and storage to ensure the integrity of the analytical results.

A study on the long-term stability of 24 synthetic cannabinoid metabolites found that all were stable in both blood and urine when stored at -30℃ for up to 168 days. nii.ac.jp However, stability was significantly lower at higher temperatures (4℃, 22℃, and 37℃), particularly in blood. nii.ac.jp Further research should extend these stability studies to a wider range of metabolites and matrices, including hair, and investigate the impact of multiple freeze-thaw cycles. nii.ac.jp

| Storage Condition | Stability in Blood | Stability in Urine |

| -30℃ for 168 days | Stable. nii.ac.jp | Stable. nii.ac.jp |

| 4℃ for 168 days | Less stable; only 5 out of 24 metabolites remained stable. nii.ac.jp | More stable; 23 out of 24 metabolites remained stable. nii.ac.jp |